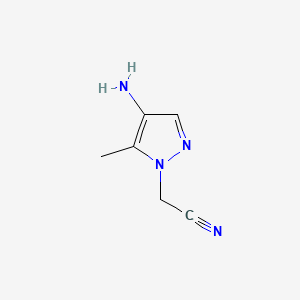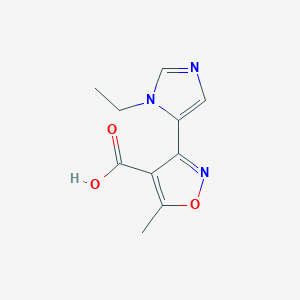
1H-Pyrazole-1-acetonitrile, 4-amino-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of an amino group, a methyl group, and a nitrile group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with acetonitrile . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium or nickel.
Applications De Recherche Scientifique
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of the application .
Comparaison Avec Des Composés Similaires
2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds such as:
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: This compound has a similar structure but lacks the amino group, which affects its reactivity and applications.
4-amino-5-methyl-2-hydroxypyrazine: This compound contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses. The uniqueness of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetonitrile lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-(4-amino-5-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-5-6(8)4-9-10(5)3-2-7/h4H,3,8H2,1H3 |
Clé InChI |
XEOOXIRAVXSTIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)






![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)




![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
